molecular formula C20H14ClN3O3S B2670213 N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-13-3

N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2670213
CAS RN: 852366-13-3
M. Wt: 411.86
InChI Key: XNHYWLMXMJYHCQ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-2-yl group, a 3-chlorobenzyl group, and a 2-oxo-1,2-dihydropyridine-3-carboxamide group. These groups are common in many pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the cyclic dihydropyridine and benzothiazole groups. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the functional groups present in the compound .

Scientific Research Applications

Antibacterial Agents

A study highlighted the design, synthesis, and antibacterial activity of novel analogs closely related to the compound of interest. These compounds showed promising antibacterial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Material Science

In another study, derivatives of a related compound were utilized in the synthesis of air-stable, highly delocalized radicals, showcasing good reversible electrochemical behavior. This indicates the compound's potential application in creating multifunctional materials for electronic devices (Berezin et al., 2012).

Organic Synthesis

Research on benzothiazoles and thiazolopyridines, which are structurally related to the compound , shows their prevalence in pharmaceuticals and organic materials. A study introduced a metal- and reagent-free method for their synthesis, suggesting the compound's relevance in facilitating new organic synthesis methodologies (Qian et al., 2017).

Antimicrobial and Docking Studies

A different study synthesized and characterized compounds with structural similarities, evaluating their antimicrobial activity and conducting molecular docking studies. This indicates potential uses in drug development and the study of microbial resistance mechanisms (Talupur et al., 2021).

Gelation Behavior

An investigation into N-(thiazol-2-yl) benzamide derivatives, closely related to the compound of interest, explored their gelation behavior. This research could lead to applications in the development of new materials with specific physical properties, such as gels for medical or industrial use (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to have anti-cancer activity, possibly through the regulation of cell cycle and apoptosis .

Safety and Hazards

The safety and hazards associated with the compound would depend on its biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further investigation into the biological activity of the compound, as well as optimization of its structure for increased potency or selectivity .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-14-6-3-5-13(11-14)12-27-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)28-20/h1-11H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHYWLMXMJYHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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